Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 1227579-55-6
VCID: VC3029177
InChI: InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(10(11,12)13)14-8(6)16-2/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate

CAS No.: 1227579-55-6

Cat. No.: VC3029177

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate - 1227579-55-6

Specification

CAS No. 1227579-55-6
Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
IUPAC Name ethyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(10(11,12)13)14-8(6)16-2/h4-5H,3H2,1-2H3
Standard InChI Key GWDVBEQZRHDKBS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC
Canonical SMILES CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC

Introduction

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the class of nicotinic acid derivatives. It features a methoxy group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. The molecular formula for this compound is C₁₀H₁₀F₃NO₃, and its molecular weight is approximately 249.19 g/mol .

Synthesis Methods

The synthesis of Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Biological Activities

While specific biological activities of Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate are not extensively documented, compounds with similar structures, such as other nicotinic acid derivatives, have shown potential in various therapeutic areas. For instance, some derivatives exhibit antimicrobial, anticancer, and antiviral properties due to their ability to interact with specific enzymes and biological pathways .

Comparison with Similar Compounds

CompoundStructure CharacteristicsNotable Activities
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinateEthyl group, methoxy and trifluoromethyl groupsPotential use in drug development
Methyl 2-methoxy-6-(trifluoromethyl)nicotinateMethyl instead of ethyl groupAntimicrobial and anticancer properties
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinateMethoxy group at the 4-positionAntiviral properties, enzyme inhibition

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